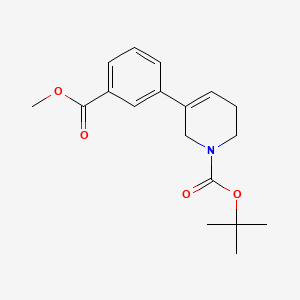
((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid: is a chiral phosphinic acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both a phosphinic acid group and a benzyloxycarbonyl-protected amino group makes it a versatile intermediate for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-phenylpropylamine and benzyl chloroformate.
Protection of the Amino Group: The amino group of (S)-3-phenylpropylamine is protected using benzyl chloroformate to form the benzyloxycarbonyl-protected amine.
Phosphinylation: The protected amine is then reacted with a suitable phosphinic acid derivative under controlled conditions to introduce the phosphinic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the process.
化学反应分析
Types of Reactions:
Oxidation: The phosphinic acid group can undergo oxidation to form phosphonic acid derivatives.
Reduction: Reduction reactions can be performed on the benzyloxycarbonyl group to deprotect the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted benzyloxycarbonyl derivatives.
科学研究应用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Intermediate in the preparation of phosphinic acid-based ligands for catalysis.
Biology:
- Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Medicine:
- Investigated for its potential as a drug candidate in various therapeutic areas, including cancer and infectious diseases.
Industry:
- Utilized in the development of novel materials with specific properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. The benzyloxycarbonyl-protected amino group allows for selective binding to specific molecular targets, enhancing the compound’s efficacy.
相似化合物的比较
- **(S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphonic acid
- **(S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphine oxide
Comparison:
Phosphinic Acid vs. Phosphonic Acid: Phosphinic acids have one less oxygen atom compared to phosphonic acids, which can influence their reactivity and binding properties.
Phosphinic Acid vs. Phosphine Oxide: Phosphine oxides are more stable and less reactive than phosphinic acids, making them suitable for different applications.
The unique combination of the chiral center, phosphinic acid group, and benzyloxycarbonyl-protected amino group in ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H19NO4P+ |
|---|---|
分子量 |
332.31 g/mol |
IUPAC 名称 |
hydroxy-oxo-[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphanium |
InChI |
InChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1/t16-/m0/s1 |
InChI 键 |
WGVRVKKOLVAFEO-INIZCTEOSA-O |
手性 SMILES |
C1=CC=C(C=C1)CC[C@@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


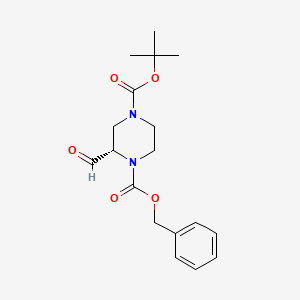
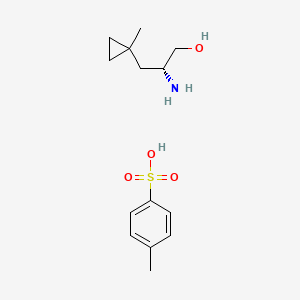
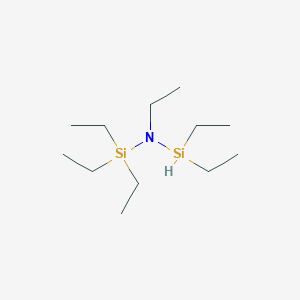
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
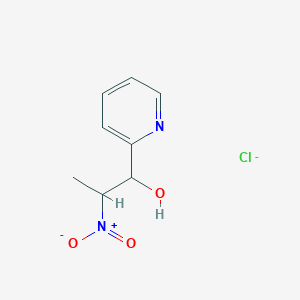
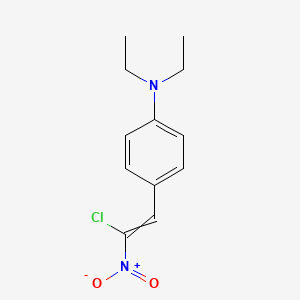


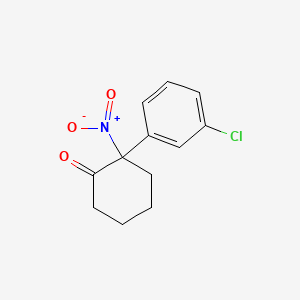
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

